Ir(mppy)3

Vue d'ensemble

Description

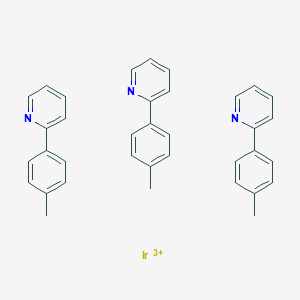

Tris[2-(p-tolyl)pyridine]iridium(III), commonly referred to as Ir(Mppy)3, is a phosphorescent dopant widely used in organic light-emitting diodes (OLEDs) and thermally activated delayed fluorescence (TADF) OLED devices. This compound emits green light and is known for its high efficiency and stability. The presence of three methyl groups attached to the pyridine ligands enhances its solubility compared to other similar compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Tris[2-(p-tolyl)pyridine]iridium(III) typically involves the coordination of iridium chloride (IrCl3) with 2-(p-tolyl)pyridine ligands. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. The product is then purified through sublimation to achieve high purity levels .

Industrial Production Methods

In industrial settings, the production of Tris[2-(p-tolyl)pyridine]iridium(III) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and high yield. The compound is often produced in sublimed form to meet the stringent purity requirements for electronic applications .

Analyse Des Réactions Chimiques

Types of Reactions

Tris[2-(p-tolyl)pyridine]iridium(III) primarily undergoes photophysical reactions due to its role as a phosphorescent dopant. It can participate in oxidation and reduction reactions, as well as ligand substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

Substitution: Ligand substitution reactions often involve the use of other pyridine derivatives or phosphine ligands under reflux conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iridium oxides, while substitution reactions can yield various iridium complexes with different ligands .

Applications De Recherche Scientifique

Applications in Organic Light-Emitting Diodes (OLEDs)

2.1 Role as a Phosphorescent Dopant

Ir(mppy)₃ is predominantly used as a phosphorescent dopant in OLEDs due to its high photoluminescent quantum yield (PLQY). It serves to enhance the efficiency of OLED devices by facilitating triplet exciton harvesting, which is critical for achieving high brightness and color purity.

- Efficiency Improvements : When co-doped with other iridium complexes such as Ir(ppz)₃, devices exhibit slower efficiency roll-off and higher electroluminescent efficiencies due to improved recombination probabilities and reduced exciton quenching .

2.2 Device Performance Metrics

Recent studies have reported significant performance metrics for OLEDs utilizing Ir(mppy)₃:

- Maximum current efficiency (CE): 44.92 cd/A

- Maximum power efficiency (PE): 42.85 lm/W

- External quantum efficiency (EQE): High stability under operational conditions .

Photonic Devices

3.1 Energy Transfer Mechanisms

Ir(mppy)₃ plays a crucial role in energy transfer mechanisms within photonic devices. Its ability to facilitate Förster resonance energy transfer allows for efficient energy transmission between different emitting species, which is vital for creating multi-color emission systems .

- Case Study : In a study involving white OLEDs, Ir(mppy)₃ was combined with blue and red emitters, demonstrating effective energy transfer that resulted in enhanced device brightness and color rendering capabilities .

Research on Stability and Operational Degradation

4.1 Stability Studies

Research has indicated that devices incorporating Ir(mppy)₃ exhibit high operational stability compared to traditional OLED materials. The rapid transfer of triplet excitons from the host material to Ir(mppy)₃ minimizes the degradation associated with prolonged use, making it suitable for next-generation display technologies .

Comparative Analysis of Ir(mppy)₃ with Other Complexes

The following table summarizes the performance characteristics of Ir(mppy)₃ compared to other commonly used iridium complexes:

| Complex | Peak Emission (nm) | Photoluminescent Quantum Yield (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) |

|---|---|---|---|---|

| Ir(mppy)₃ | 410-470 | High | 44.92 | 42.85 |

| Ir(ppy)₃ | 507 | Moderate | 30-40 | 30 |

| FIrpic | 480 | High | 50 | 50 |

Mécanisme D'action

The mechanism of action of Tris[2-(p-tolyl)pyridine]iridium(III) involves the absorption of light, followed by intersystem crossing to the triplet state, and subsequent emission of light as phosphorescence. The molecular targets include the electronic states of the iridium center and the surrounding ligands. The pathways involved are primarily photophysical, leading to the emission of green light .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Tris[2-phenylpyridinato-C2,N]iridium(III) (Ir(ppy)3)

- Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III) (Ir(dFppy)3)

- Tris[2-(4-tolyl)pyridinato-N,C2’]iridium(III) (Ir(p-Me-ppy)3)

Uniqueness

Tris[2-(p-tolyl)pyridine]iridium(III) stands out due to its enhanced solubility and higher electroluminescent efficiency compared to other green emitters like Ir(ppy)3. The presence of methyl groups on the pyridine ligands improves its performance in OLED devices by reducing efficiency roll-off and suppressing exciton quenching .

Activité Biologique

Iridium complexes, particularly those containing the ligand 2-(p-tolyl)pyridine (mppy), have garnered significant attention in medicinal chemistry due to their promising biological activities. This article focuses on the biological activity of the compound Ir(mppy)₃, examining its cytotoxicity, mechanisms of action, and potential applications in cancer therapy.

Overview of Ir(mppy)₃

Ir(mppy)₃, or tris[2-(p-tolyl)pyridine]iridium(III), is a phosphorescent iridium complex with the chemical formula C₃₆H₃₀IrN₃ and a molecular weight of 696.86 g/mol. It exhibits unique photophysical properties, such as strong luminescence and stability under various conditions, making it suitable for biological applications .

Photophysical Properties

The photophysical characteristics of Ir(mppy)₃ include:

- Emission Maximum : 514 nm in dichloromethane.

- UV Absorption : Peaks at 287 nm and 373 nm.

- Thermal Stability : Decomposes above 330 °C with minimal weight loss .

These properties facilitate its use in imaging and therapeutic applications.

Cytotoxicity Studies

Recent studies have demonstrated that Ir(mppy)₃ exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC₅₀ values for Ir(mppy)₃ compared to cisplatin, a well-known chemotherapeutic agent:

| Compound | Cell Line | IC₅₀ (µM) | Comparison to Cisplatin |

|---|---|---|---|

| Ir(mppy)₃ | MCF-7 | 2.0 | More effective |

| Ir(mppy)₃ | HT-29 | 1.5 | More effective |

| Cisplatin | MCF-7 | 18.1 | - |

| Cisplatin | HT-29 | 18.0 | - |

The data indicates that Ir(mppy)₃ is significantly more potent than cisplatin in inhibiting the growth of MCF-7 and HT-29 cancer cells, with IC₅₀ values in the low micromolar range .

The mechanisms by which Ir(mppy)₃ exerts its cytotoxic effects are multifaceted:

- Reactive Oxygen Species (ROS) Generation : Ir(mppy)₃ has been shown to induce oxidative stress in cancer cells, leading to apoptosis.

- Cell Cycle Arrest : Studies indicate that treatment with Ir(mppy)₃ results in G2/M phase arrest, disrupting normal cell division.

- Mitochondrial Dysfunction : The compound affects mitochondrial membrane potential, further promoting apoptotic pathways .

Case Study 1: MCF-7 Breast Cancer Cells

In a controlled study, MCF-7 cells were treated with varying concentrations of Ir(mppy)₃. The results showed a dose-dependent increase in cytotoxicity, with significant morphological changes indicative of apoptosis observed through microscopy.

Case Study 2: HT-29 Colorectal Cancer Cells

HT-29 cells treated with Ir(mppy)₃ exhibited a marked reduction in viability compared to untreated controls. Flow cytometry analysis confirmed increased annexin V staining, suggesting enhanced apoptosis rates.

Propriétés

IUPAC Name |

iridium(3+);2-(4-methylphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C12H11N.Ir/c3*1-10-5-7-11(8-6-10)12-4-2-3-9-13-12;/h3*2-9H,1H3;/q;;;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERGTYJYQCLVDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CC=N2.CC1=CC=C(C=C1)C2=CC=CC=N2.CC1=CC=C(C=C1)C2=CC=CC=N2.[Ir+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H33IrN3+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

699.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.